

# The Discovery and Enduring Significance of "Big Gastrin": A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Big gastrin*

Cat. No.: B1627793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of "**Big Gastrin**" (G-34) research. We delve into the seminal experiments that unveiled this larger form of gastrin, detail the methodologies that propelled our understanding, and present key quantitative data for comparative analysis. Furthermore, we provide a comprehensive overview of the gastrin signaling pathway, a critical aspect for drug development professionals.

## A Historical Perspective: From a Humble Hypothesis to a Hormonal Family

The story of gastrin began in 1905 with the pioneering work of John Sydney Edkins, who first proposed the existence of a substance in the stomach that stimulates acid secretion. However, it wasn't until 1964 that the hormone was isolated and its structure determined by Roderic Alfred Gregory and Hilda Tracy. Their work laid the foundation for the subsequent discovery of different forms of gastrin.

The narrative of "**big gastrin**" is intrinsically linked to the groundbreaking development of radioimmunoassay (RIA) by Rosalyn Yalow and Solomon Berson. While initially focused on insulin, their highly sensitive RIA technique was adapted to measure gastrin levels in the blood with unprecedented accuracy. In 1970, their application of RIA to gastrin revealed the presence of a larger, less acidic form of the hormone in the circulation, which they aptly named "**big**

gastrin."[\[1\]](#) This discovery challenged the existing understanding of gastrin physiology and opened new avenues of research into the heterogeneity of gut hormones.

Contemporaneously, Gregory and Tracy were also on the trail of this larger gastrin molecule. In 1972, they successfully isolated and characterized two forms of "**big gastrin**" from a Zollinger-Ellison tumor, a gastrin-secreting tumor.[\[2\]](#)[\[3\]](#) Their work provided the definitive chemical evidence for the existence of G-34 and its relationship to the previously identified "little gastrin" (G-17).

## The Gastrin Family: A Comparative Overview

Gastrin exists in several molecular forms, with the most physiologically significant being gastrin-34 (G-34 or "**big gastrin**") and gastrin-17 (G-17 or "little gastrin"). Gastrin-14 ("minigastrin") is another, smaller form.[\[4\]](#) These different forms arise from the post-translational processing of a common precursor, preprogastrin.[\[4\]](#) While G-17 is the predominant form in the antrum of the stomach, G-34 is more prevalent in the duodenum.[\[5\]](#)[\[6\]](#)

The following tables summarize key quantitative data comparing the different forms of gastrin.

| Parameter            | Gastrin-34 (Big Gastrin) | Gastrin-17 (Little Gastrin) | Gastrin-14 (Minigastrin) | Reference                               |
|----------------------|--------------------------|-----------------------------|--------------------------|-----------------------------------------|
| Amino Acid Residues  | 34                       | 17                          | 14                       | <a href="#">[4]</a>                     |
| Predominant Location | Duodenum                 | Antrum                      | -                        | <a href="#">[5]</a> <a href="#">[6]</a> |

| Parameter                                    | Gastrin-34<br>(Big<br>Gastrin)                  | Gastrin-17<br>(Little<br>Gastrin)               | Gastrin-14<br>(Minigastrin<br>)                             | Species              | Reference           |
|----------------------------------------------|-------------------------------------------------|-------------------------------------------------|-------------------------------------------------------------|----------------------|---------------------|
| Half-life                                    | ~11.53 min                                      | ~4.85 min                                       | ~1.75 min                                                   | Dog                  | <a href="#">[7]</a> |
| ~44 min                                      | ~8 min                                          | -                                               | Human                                                       | <a href="#">[8]</a>  |                     |
| -                                            | 9.5 - 10.5 min                                  | -                                               | Human                                                       | <a href="#">[9]</a>  |                     |
| -                                            | ~2.65 min                                       | -                                               | Cat                                                         | <a href="#">[10]</a> |                     |
| Relative<br>Potency for<br>Acid<br>Secretion | Similar to G-<br>17 on an<br>equimolar<br>basis | Similar to G-<br>34 on an<br>equimolar<br>basis | Similar to G-<br>17 and G-34<br>on an<br>equimolar<br>basis | Dog                  | <a href="#">[7]</a> |
| Similar to G-<br>17                          | Similar to G-<br>34                             | -                                               | Human                                                       | <a href="#">[8]</a>  |                     |

| Condition                     | Gastrin-34 (G-34)<br>Concentration | Gastrin-17 (G-17)<br>Concentration | Reference                                                                           |
|-------------------------------|------------------------------------|------------------------------------|-------------------------------------------------------------------------------------|
| Healthy Adult<br>(Fasting)    | 126.68 +/- 5.57 pg/ml              | 31.00 +/- 2.62 pg/ml               | <a href="#">[11]</a>                                                                |
| Newborn (Cord Blood)          | 163.22 +/- 11.19<br>pg/ml          | 29.28 +/- 4.16 pg/ml               | <a href="#">[11]</a>                                                                |
| Duodenal Ulcer<br>(Fasting)   | 12 pmol/l                          | ~6 pmol/l                          | <a href="#">[12]</a>                                                                |
| Gastric Ulcer (Fasting)       | 29 pmol/l                          | ~6 pmol/l                          | <a href="#">[12]</a>                                                                |
| Zollinger-Ellison<br>Syndrome | Markedly elevated                  | Markedly elevated                  | <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> |

## Key Experimental Protocols

The following sections provide detailed methodologies for the seminal experiments in **big gastrin** research.

## Radioimmunoassay (RIA) for Gastrin (Yallow and Berson)

This protocol outlines the fundamental principles of the competitive binding RIA developed by Yallow and Berson, which was instrumental in the discovery of **big gastrin**.

**Objective:** To quantify the concentration of gastrin in biological samples.

**Principle:** The assay is based on the competition between unlabeled gastrin (in the sample or standard) and a fixed amount of radiolabeled gastrin for a limited number of binding sites on a specific anti-gastrin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled gastrin in the sample.

**Materials:**

- Antibody: Guinea pig anti-porcine gastrin antiserum.
- Radiolabeled Antigen: Highly purified porcine gastrin labeled with Iodine-125 ( $^{125}\text{I}$ ).
- Standard: Unlabeled porcine gastrin of known concentration.
- Separation Agent: Anionic exchange resin to separate antibody-bound from free labeled gastrin.[\[17\]](#)
- Buffers: Appropriate buffers for incubation and washing steps.
- Gamma Counter: For measuring radioactivity.

**Procedure:**

- Antibody Coating (Indirect Method): In a series of tubes, a fixed concentration of the anti-gastrin antibody is added.
- Competitive Binding:

- To a set of standard tubes, known concentrations of unlabeled gastrin are added.
- To the sample tubes, the biological samples (e.g., plasma) are added.
- A fixed amount of  $^{125}\text{I}$ -labeled gastrin is added to all tubes.
- Incubation: The mixture is incubated to allow the competitive binding reaction to reach equilibrium.
- Separation: The antibody-bound gastrin is separated from the free gastrin using an anionic exchange resin.
- Radioactivity Measurement: The radioactivity of the antibody-bound fraction (or the free fraction) is measured using a gamma counter.
- Standard Curve Generation: A standard curve is plotted with the percentage of bound radioactivity as a function of the concentration of the unlabeled gastrin standards.
- Concentration Determination: The concentration of gastrin in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.  
[\[18\]](#)

Workflow Diagram:



[Click to download full resolution via product page](#)

Fig. 1: Radioimmunoassay (RIA) Workflow.

## Isolation of "Big Gastrin" (Gregory and Tracy)

This protocol describes the general approach used by Gregory and Tracy to isolate "**big gastrin**" from Zollinger-Ellison tumor tissue.

**Objective:** To purify and characterize the larger molecular form of gastrin.

**Principle:** A multi-step purification process involving various chromatographic and electrophoretic techniques to separate proteins based on their size, charge, and other physicochemical properties.

**Materials:**

- Source Material: Zollinger-Ellison tumor tissue, known to be rich in gastrin.
- Extraction Buffers: Solutions for homogenizing the tissue and solubilizing the peptides.

- Chromatography Resins:
  - Gel Filtration (e.g., Sephadex): To separate molecules based on size.
  - Ion-Exchange Chromatography: To separate molecules based on charge.
- Electrophoresis System: For further separation based on charge and mass-to-charge ratio.
- Bioassay System: To test the biological activity (gastric acid secretion) of the purified fractions.

#### Procedure:

- Extraction: The tumor tissue is homogenized in an appropriate buffer to extract the peptides.
- Initial Fractionation (Gel Filtration): The crude extract is subjected to gel filtration chromatography. Fractions are collected and assayed for gastrin-like biological activity. Fractions containing the larger molecular weight activity (eluting earlier than G-17) are pooled.
- Ion-Exchange Chromatography: The pooled fractions are further purified by ion-exchange chromatography to separate peptides with different net charges.
- Electrophoresis: The fractions showing high biological activity are subjected to preparative electrophoresis for final purification.
- Characterization: The purified "**big gastrin**" is then subjected to amino acid analysis and sequencing to determine its structure.

#### Workflow Diagram:



[Click to download full resolution via product page](#)

Fig. 2: Isolation of "**Big Gastrin**" Workflow.

# Measurement of Gastrin-Stimulated Gastric Acid Secretion

This protocol outlines a common method for assessing the biological activity of gastrin and its analogues.

**Objective:** To measure the amount of gastric acid secreted in response to gastrin stimulation.

**Principle:** A subject is administered a gastrin analogue (e.g., pentagastrin) or a purified gastrin preparation, and the resulting gastric acid output is collected and quantified by titration.

## Materials:

- Stimulant: Pentagastrin, synthetic human gastrin (G-17 or G-34), or other gastrin analogues.
- Nasogastric Tube: For aspiration of gastric contents.
- Suction Pump: For continuous or intermittent aspiration.
- pH Meter: To measure the pH of the gastric aspirate.
- Titration Equipment: Burette, standardized sodium hydroxide (NaOH) solution, and a pH indicator or pH meter.

## Procedure:

- Fasting: The subject fasts overnight to ensure a basal state of gastric secretion.
- Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach.
- Basal Acid Output (BAO) Measurement: Gastric juice is collected for a baseline period (e.g., one hour, in 15-minute aliquots) to determine the basal acid output.[\[19\]](#)
- Stimulation: The gastrin stimulant is administered, typically via subcutaneous or intravenous injection.[\[19\]](#)[\[20\]](#)
- Maximal Acid Output (MAO) Measurement: Following stimulation, gastric juice is collected for a defined period (e.g., one hour, in 15-minute aliquots) to determine the maximal acid output.

[19]

- Titration: The volume of each gastric juice sample is measured, and the acid concentration is determined by titrating an aliquot with a standardized NaOH solution to a neutral pH (e.g., 7.0 or 7.4).[20]
- Calculation: The acid output for each collection period is calculated by multiplying the acid concentration by the volume of the sample. The BAO and MAO are expressed in millimoles of HCl per hour (mmol/hr).[19]

## The Gastrin Signaling Pathway

Gastrin exerts its physiological effects primarily through the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor, a G-protein coupled receptor.[21][22][23] The binding of gastrin to the CCKBR on parietal cells and enterochromaffin-like (ECL) cells initiates a cascade of intracellular events leading to gastric acid secretion and cell growth.

Signaling Cascade Overview:

- Receptor Binding: Gastrin binds to the CCKBR on the cell surface.
- G-Protein Activation: This binding activates the heterotrimeric G-protein Gq/11.
- PLC Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ( $\text{Ca}^{2+}$ ).
- PKC Activation: DAG and elevated intracellular  $\text{Ca}^{2+}$  activate protein kinase C (PKC).
- Downstream Effects: Activated PKC and other signaling molecules trigger downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which ultimately leads to the physiological responses of gastric acid secretion and cell proliferation.[23]

## Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Fig. 3: Gastrin Signaling Pathway via CCKBR.

## Conclusion

The discovery of "big gastrin" was a landmark achievement in gastroenterology, transforming our understanding of gut hormone physiology. The pioneering work of Yalow, Berson, Gregory, and Tracy not only identified a new member of the gastrin family but also highlighted the importance of molecular heterogeneity in hormone function. The development of sophisticated analytical techniques, such as RIA, was crucial to this discovery and continues to be fundamental in endocrine research. For drug development professionals, a thorough understanding of the different forms of gastrin, their physiological roles, and their signaling pathways is essential for the design of novel therapeutics targeting gastrin-related disorders, from peptic ulcer disease to certain types of cancer. The ongoing research in this field promises to further unravel the complexities of gastrin biology and its implications for human health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. Isolation of two "big gastrins" from Zollinger-Ellison tumour tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. Gastrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of biological activity and disappearance rates of synthetic big gastrin, little gastrin and minigastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clearance rate, half-life, and secretory potency of human gastrin-17-I in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gastrin 17 and gastrin 34, before and after a meal, in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular forms of gastrin in peptic ulcer: comparison of serum and tissue concentrations of G17 and G34 in gastric and duodenal ulcer subjects [pubmed.ncbi.nlm.nih.gov]
- 13. Serum gastrin in Zollinger-Ellison syndrome: I. Prospective study of fasting serum gastrin in 309 NIH patients and comparison with 2229 cases from the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zollinger-Ellison syndrome and antral G-cell hyperfunction in patients with resistant duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastrinoma and Zollinger Ellison syndrome: A roadmap for the management between new and old therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. researchgate.net [researchgate.net]
- 18. upcollege.ac.in [upcollege.ac.in]
- 19. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 20. m.youtube.com [m.youtube.com]
- 21. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 22. genecards.org [genecards.org]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of "Big Gastrin": A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1627793#discovery-and-history-of-big-gastrin-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)